![molecular formula C7H4BrN3O2 B1473795 6-溴-[1,2,4]三唑并[4,3-a]吡啶-3-羧酸 CAS No. 1159831-86-3](/img/structure/B1473795.png)

6-溴-[1,2,4]三唑并[4,3-a]吡啶-3-羧酸

描述

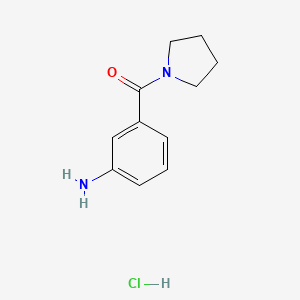

“6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid” is a compound that belongs to the family of triazolopyridines . Triazolopyridines are known for their wide range of pharmaceutical applications due to their biological activity .

Synthesis Analysis

The synthesis of triazolopyridines can be achieved through various methods . One such method involves the use of the chlorinated agent NCS for hydrazones under very mild conditions .Molecular Structure Analysis

The molecular structure of this compound has been studied using various techniques such as 1H NMR, 13C NMR, FTIR, MS, and X-ray diffraction . The compound was found to be a pale yellow solid .Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is approximately 230.09 . Other physical and chemical properties such as density, boiling point, and melting point are not available in the search results .作用机制

The mechanism of action of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is not well understood. However, it is believed that the compound can act as a catalyst for the formation of covalent bonds between molecules. It is also believed to be involved in the formation of hydrogen bonds and the stabilization of molecular complexes.

Biochemical and Physiological Effects

The biochemical and physiological effects of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid have not been extensively studied. However, some studies have suggested that the compound may have anti-inflammatory effects. In addition, it has been reported to have antifungal and antibacterial properties.

实验室实验的优点和局限性

The advantages of using 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid in lab experiments include its high solubility in water and its low toxicity. It is also highly stable and can be easily stored for long periods of time. The main limitation of using 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid in lab experiments is its limited availability.

未来方向

Some potential future directions for 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid include:

1. Further research into its mechanism of action and biochemical and physiological effects.

2. Development of new synthetic methods for its production.

3. Investigation of its potential applications in the synthesis of pharmaceuticals, polymers, dyes, and OLEDs.

4. Investigation of its potential use as a catalyst for covalent bond formation.

5. Exploration of its potential use as an antimicrobial agent.

6. Investigation of its potential use as a therapeutic agent for various diseases.

7. Investigation of its potential use as a food additive.

8. Investigation of its potential use in the synthesis of other heterocyclic compounds.

9. Exploration of its potential use in the synthesis of nanomaterials.

10. Investigation of its potential use in the synthesis of bioactive molecules.

科学研究应用

抗菌应用

三唑并[4,3-a]吡啶衍生物已显示出有希望的抗菌活性。例如,使用微量肉汤稀释法测试了某些新合成的衍生物,并对金黄色葡萄球菌 (S. aureus) 和大肠杆菌 (E. coli) 菌株 显示出最低抑菌浓度 (MIC)。

抗真菌应用

这些化合物还表现出对多种病原体的显着抗真菌活性,包括梨黑星菌、核盘菌、立枯丝核菌、尖孢镰刀菌、雪腐镰刀菌、烟曲霉 和白色念珠菌 .

杀虫应用

除了抗菌特性外,还发现一些[1,2,4]三唑并[4,3-a]吡啶具有杀虫活性,这在农业应用中可能有利于保护作物免受害虫侵害 .

医药应用

三唑并吡啶以其生物活性而闻名,并在许多医药应用中发挥作用。 它们存在于各种药物类别中,作为中心结构成分,例如抗菌剂、抗真菌剂、抗癌剂、抗氧化剂、抗病毒剂、抗炎药、止痛药、抗癫痫药、降压药、抗抑郁药、抗糖尿病药、抗焦虑药和抗结核药 .

属性

IUPAC Name |

6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-4-1-2-5-9-10-6(7(12)13)11(5)3-4/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUNUSVOGGZMLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=C(N2C=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743646 | |

| Record name | 6-Bromo[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1159831-86-3 | |

| Record name | 6-Bromo[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(Ethoxycarbonyl)cyclobutyl]acetic acid](/img/structure/B1473712.png)

![2-[4-(2-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1473718.png)

![4-[(E)-2-phenylethenyl]piperidine hydrochloride](/img/structure/B1473722.png)

![tert-butyl 5-(6-phenylpyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473728.png)

![5-[3-(Carboxymethyl)phenyl]-2-fluorobenzoic acid](/img/structure/B1473732.png)

![3-[4-(Carboxymethyl)phenyl]-5-fluorobenzoic acid](/img/structure/B1473733.png)

![5-Fluoro-1-(trimethylsilyl)-4-[(trimethylsilyl)amino]pyrimidin-2(1h)-one](/img/structure/B1473735.png)